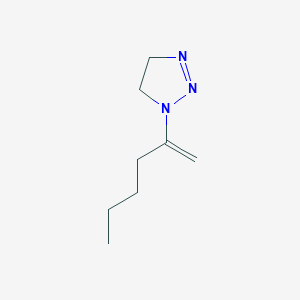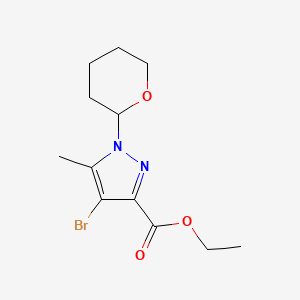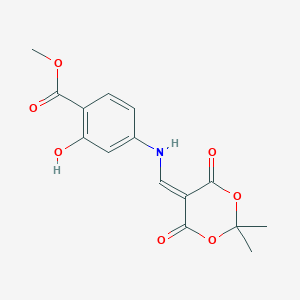
1-Hex-1-en-2-yl-4,5-dihydrotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hex-1-en-2-yl-4,5-dihydrotriazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hex-1-en-2-yl-4,5-dihydrotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hex-1-en-2-yl azide with an alkyne in the presence of a copper catalyst, leading to the formation of the triazole ring through a cycloaddition reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hex-1-en-2-yl-4,5-dihydrotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole or other reduced forms.
Substitution: The hexenyl group or nitrogen atoms in the triazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
Aplicaciones Científicas De Investigación
1-Hex-1-en-2-yl-4,5-dihydrotriazole has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Hex-1-en-2-yl-4,5-dihydrotriazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions, leading to modulation of biological pathways. The hexenyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparación Con Compuestos Similares
1-Hex-1-en-2-yl-1,2,3-triazole: Similar structure but different nitrogen atom arrangement.
1-Hex-1-en-2-yl-1,2,4-triazole: Another isomer with distinct chemical properties.
1-Hex-1-en-2-yl-4,5-dihydroimidazole: Contains an imidazole ring instead of a triazole ring.
Uniqueness: 1-Hex-1-en-2-yl-4,5-dihydrotriazole is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of the hexenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
78827-49-3 |
|---|---|
Fórmula molecular |
C8H15N3 |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-hex-1-en-2-yl-4,5-dihydrotriazole |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-8(2)11-7-6-9-10-11/h2-7H2,1H3 |
Clave InChI |
MECDYILSXWMFIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)N1CCN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)



![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)

![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)

